Regioisomeric Identity and Synthetic Utility
The target compound is the 2-phenyl-5-oxazole ethanol regioisomer (CAS 645392-34-3). Its closest positional isomer, 2-(4-phenyloxazol-5-yl)ethanol (CAS 89150-00-5), shares an identical molecular formula (C₁₁H₁₁NO₂) and molecular weight (189.21 g/mol) but differs in the phenyl substitution site . In the 2-aryl-5-alkyloxazole series, the 2-position aryl group participates directly in conjugation with the oxazole ring, whereas a 4- or 5-aryl substituent alters the electronic distribution and reactive sites for subsequent functionalization (e.g., metalation, electrophilic substitution) . No experimental comparative yield or reaction-rate data for these two regioisomers have been published; the differentiation is therefore grounded in established heterocyclic chemistry principles rather than direct quantitative benchmarking.
| Evidence Dimension | Regioisomeric structure and predicted electronic properties |
|---|---|
| Target Compound Data | 2-Phenyl substitution at oxazole C2; conjugated π-system |
| Comparator Or Baseline | 2-(4-Phenyloxazol-5-yl)ethanol (CAS 89150-00-5); 4-phenyl substitution; non-conjugated relative to oxazole N |
| Quantified Difference | No empirical data available; electronic difference inferred from resonance theory |
| Conditions | No direct comparative study available |
Why This Matters
Procurement of the incorrect regioisomer can lead to divergent downstream reactivity and ultimately to synthesis failure in multi-step medicinal chemistry campaigns.
